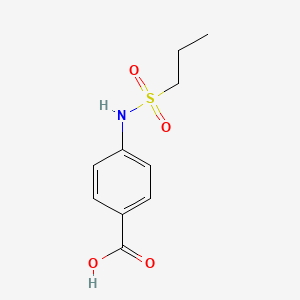

4-(Propane-1-sulfonamido)benzoic acid

Vue d'ensemble

Description

4-(Propane-1-sulfonamido)benzoic acid, also known as 4-PASA, is a synthetic organic compound that is used for a variety of applications in scientific research. It is a derivative of benzoic acid and has a sulfonamido group attached to the propane-1-sulfonamido moiety. 4-PASA is a versatile molecule with a wide range of potential applications in biochemistry, physiology, and pharmacology.

Applications De Recherche Scientifique

Synthesis and Characterization :

- It has been used in the synthesis of some 4-(substituted phenylsulfonamido)benzoic acids via condensation under ultrasound irradiation conditions, demonstrating high yields exceeding 90% (Dineshkumar & Thirunarayanan, 2019).

- Research also includes the development of eco-friendly methods for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, using water and sodium carbonate as HCl scavengers to produce high yield and purity products (Almarhoon et al., 2019).

Chemical Properties and Reactivity :

- Benzamide-4-sulfonamides, which can be obtained from 4-sulfamoyl benzoic acid, have been studied as inhibitors of carbonic anhydrase, with some isoforms inhibited in the low nanomolar or subnanomolar ranges (Abdoli et al., 2018).

- The compound has been used in the selective electrooxidation of 4-(Di-n-propylsulfamyl)toluene to form 4-(Di-n-propylsulfamyl)benzoic acid under mild conditions, highlighting its potential in drug synthesis (Michman & Weiss, 1990).

Applications in Materials Science :

- It is involved in the meta-C–H functionalization of benzoic acid derivatives, which is significant for drug molecules and natural products. This includes methods for olefination using molecular oxygen as the terminal oxidant (Li et al., 2016).

- Additionally, new solid forms of the diuretic compound 4-Chloro Salicylic Acid-5-Sulfonamide were explored, with X-ray crystal techniques and energy computations providing insights into molecular structure and interactions (Alexandru et al., 2021).

Biological Applications :

- There has been research on antibacterial activities of novel 3-(substituted sulfonamido)benzoic acid derivatives, showing moderate to good antibacterial activity against various bacteria, indicating potential in developing new antibacterials (Saravanan et al., 2013).

Propriétés

IUPAC Name |

4-(propylsulfonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-7-16(14,15)11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGORDGQIQRLMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

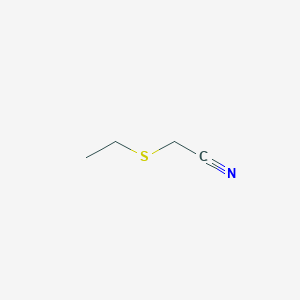

CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propane-1-sulfonamido)benzoic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)

![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)

![(4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2503177.png)